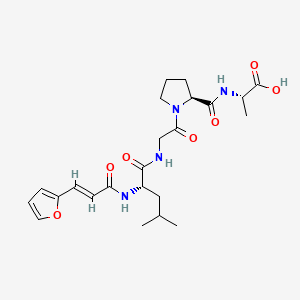

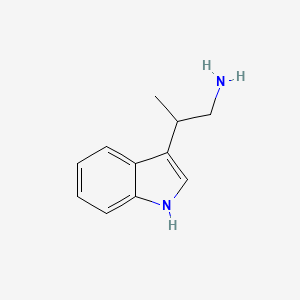

![molecular formula C13H20N4O2 B1336374 3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid CAS No. 883537-94-8](/img/structure/B1336374.png)

3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid is a derivative of dihydropyrimidinone, which is a class of compounds known for their biological activities. The structure of this compound suggests that it may have potential as a pharmacological agent, given the presence of the piperazine moiety, which is often seen in drugs due to its ability to interact with biological targets.

Synthesis Analysis

The synthesis of related dihydropyrimidinone derivatives has been reported using a one-pot Biginelli reaction. This reaction involves the use of enaminones, which can be synthesized by refluxing ketones with dimethylformamide dimethylacetal (DMF-DMA) without any solvent. The enaminones are then reacted with urea and various substituted benzaldehydes in the presence of glacial acetic acid to yield dihydropyrimidinone derivatives . Although the specific synthesis of 3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid is not detailed, the general method could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of dihydropyrimidinone derivatives can be confirmed using techniques such as single crystal X-ray crystallography. This method allows for the determination of the three-dimensional structure of compounds, which is crucial for understanding their potential interactions with biological targets . The presence of the dimethyl-pyrimidin-2-yl and piperazin-1-yl groups in the compound of interest suggests a complex structure that could be elucidated using such analytical techniques.

Chemical Reactions Analysis

The dihydropyrimidinone core of the compound is known to undergo various chemical reactions. For instance, the synthesis of related compounds involves the cyclization of esters to form aminoesters, which can then be aminolyzed with ammonia to yield aminoamide derivatives. Additionally, the esters can be hydrolyzed to form sodium salts, which can be further treated with acetic anhydride to afford oxazinones. These oxazinones can then be converted to methylpyrimidinones through treatment with ammonium acetate and methylation with methyl iodide . These reactions highlight the chemical versatility of the dihydropyrimidinone scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyrimidinone derivatives and their related compounds are influenced by their molecular structure. The presence of different functional groups, such as the piperazine and pyrimidinone moieties, can affect properties like solubility, melting point, and reactivity. The antimicrobial activity of some pyrimidinone derivatives indicates that the compound may also possess similar properties, which could be explored through further research . The specific physical and chemical properties of 3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid would need to be determined experimentally.

Scientific Research Applications

Antiproliferative Effects on Cancer Cells

A study conducted by Mallesha et al. (2012) explored the antiproliferative activity of certain derivatives against human cancer cell lines. These compounds demonstrated promising activity on various cell lines, suggesting potential as anticancer agents (Mallesha et al., 2012).

Multifunctional Antioxidants for Age-Related Diseases

Jin et al. (2010) synthesized analogs with free radical scavenger groups, showing potential in preventing age-related diseases like cataract, age-related macular degeneration, and Alzheimer's dementia. This indicates the versatile applications of these compounds in treating various age-related conditions (Jin et al., 2010).

Anti-Inflammatory and Analgesic Agents

Research by Abu‐Hashem et al. (2020) found that certain derivatives exhibit significant anti-inflammatory and analgesic activities, hinting at their potential use in pain management and inflammation control (Abu‐Hashem et al., 2020).

Antimicrobial Activity

A study by Yurttaş et al. (2016) demonstrated that some derivatives possess high antimicrobial activity, indicating their potential as effective agents against various microorganisms (Yurttaş et al., 2016).

Anticonvulsant and Antinociceptive Activity

Kamiński et al. (2016) synthesized molecules that displayed promising anticonvulsant properties, suggesting their potential application in treating epilepsy and related disorders (Kamiński et al., 2016).

EGFR Inhibition for Cancer Treatment

Research by Zhang et al. (2005) involved the synthesis of compounds as potential inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial in cancer treatment (Zhang et al., 2005).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-10-9-11(2)15-13(14-10)17-7-5-16(6-8-17)4-3-12(18)19/h9H,3-8H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIHMXQNAYXTML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)CCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

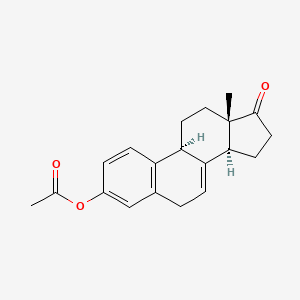

![(6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1336310.png)